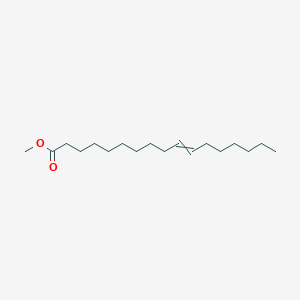

Methyl cis-10-heptadecenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-heptadec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSUZRHLHDQGPN-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical properties of Methyl cis-10-heptadecenoate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-10-heptadecenoate is a monounsaturated fatty acid methyl ester (FAME). It is the methyl ester of cis-10-heptadecenoic acid. This document provides a detailed overview of its known physical properties, analytical methodologies, and relevant experimental workflows. While it is a naturally occurring compound, specific experimental data for some of its physical characteristics remain limited. This guide synthesizes available information from various sources to provide a comprehensive technical resource.

Physical and Chemical Properties

This compound is a liquid at room temperature.[1][2] It is soluble in organic solvents such as chloroform (B151607) and hexane.[1] The following tables summarize the key physical and chemical properties of this compound. It is important to note that some of the data presented are predicted values due to the limited availability of experimentally determined figures in published literature.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₂ | [1] |

| Molecular Weight | 282.46 g/mol | |

| Physical Form | Liquid | [1][2] |

| Boiling Point | 353.1 ± 11.0 °C (Predicted) | |

| Density | 0.875 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform and hexane | [1] |

| Storage Temperature | -20°C | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details | Source |

| Mass Spectrum (Electron Ionization) | Available in the NIST WebBook. Key fragments can be used for identification. | [3] |

| Nuclear Magnetic Resonance (NMR) | Specific spectral data not available in searched resources. | |

| Infrared (IR) Spectroscopy | Specific spectral data not available in searched resources. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically described in the available literature. However, the analysis of fatty acid methyl esters (FAMEs) is a well-established field, and general protocols for their characterization are widely used. The following section outlines a typical workflow for the analysis of FAMEs, which is applicable to this compound.

General Workflow for the Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC)

This protocol describes the general steps for the analysis of FAMEs, a common method for the identification and quantification of compounds like this compound.

1. Sample Preparation (Esterification/Transesterification):

-

Objective: To convert fatty acids or triglycerides into their corresponding methyl esters, which are more volatile and suitable for GC analysis.

-

Method: A common method involves reaction with a methanol-based reagent, often with an acid or base catalyst. For example, a sample can be heated with methanolic HCl or BF₃/methanol. The resulting FAMEs are then extracted with a non-polar solvent like hexane.

2. Gas Chromatography (GC) Analysis:

-

Objective: To separate and detect the individual FAMEs in the sample.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., Carbowax) or a biscyanopropyl polysiloxane phase, is commonly employed for the separation of FAMEs, including cis and trans isomers.

-

Operating Conditions:

-

Injector Temperature: Typically set around 250°C.

-

Detector Temperature: Typically set around 250-300°C.

-

Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity. The program starts at a lower temperature and gradually increases to a higher temperature.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

3. Data Analysis:

-

Identification: FAMEs are identified by comparing their retention times to those of known standards.

-

Quantification: The amount of each FAME is determined by integrating the area under its corresponding peak in the chromatogram. The concentration can be calculated by comparing the peak area to that of an internal or external standard.

Mandatory Visualizations

Experimental Workflow for FAME Analysis

The following diagram illustrates the general workflow for the analysis of fatty acid methyl esters using gas chromatography.

References

Unveiling the Botanical Origins of Methyl cis-10-heptadecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-10-heptadecenoate, a monounsaturated odd-chain fatty acid methyl ester, has garnered increasing interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound in the plant kingdom, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its biosynthetic pathway. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Data

This compound has been identified as a constituent in a limited number of plant species. The quantitative data available from gas chromatography-mass spectrometry (GC-MS) analyses are summarized in the table below. It is important to note that the concentration of this compound can vary depending on factors such as the plant's geographical origin, stage of development, and the specific part of the plant being analyzed.

| Plant Species | Family | Plant Part | Compound Identified | Relative Percentage (%) | Analytical Method |

| Cassia tora L. | Leguminosae | Seeds | cis-10-Heptadecenoic acid methyl ester | 0.20 | GC-MS |

| Wrightia tinctoria R.Br. | Apocynaceae | Seed Pet Ether Fraction | cis-10-Heptadecenoic acid | 3.08 | GC-MS |

| Thespesia populnea (L.) Sol. ex Corrêa | Malvaceae | Seed Oil | 10-Heptadecenoic acid | Traces | GC-MS |

Table 1: Quantitative Data of this compound and its Precursor in Various Plant Species.

Biosynthesis of Odd-Chain Fatty Acids in Plants

The biosynthesis of odd-chain fatty acids, such as the C17 backbone of this compound, deviates from the more common even-chain fatty acid synthesis. Instead of utilizing acetyl-CoA as the initial primer, the synthesis of odd-chain fatty acids is initiated with propionyl-CoA. This three-carbon starter unit is then elongated by the fatty acid synthase (FAS) complex through the successive addition of two-carbon units from malonyl-CoA. The introduction of the cis double bond at the Δ10 position is catalyzed by a specific fatty acid desaturase enzyme, followed by methylation to yield the final methyl ester.

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols

The following section outlines a detailed methodology for the extraction, derivatization, and quantification of this compound from plant materials, primarily based on protocols used for the analysis of fatty acids in Cassia tora seeds.

Sample Preparation and Lipid Extraction

-

Grinding: Dry the plant material (e.g., seeds) at a controlled temperature (e.g., 40-50°C) to a constant weight and grind into a fine powder using a laboratory mill.

-

Extraction:

-

Accurately weigh approximately 10 g of the powdered plant material.

-

Perform lipid extraction using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.

-

Alternatively, use a cold extraction method by soaking the material in a chloroform-methanol mixture (2:1, v/v) with agitation.

-

Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

-

Saponification:

-

To the lipid extract, add a known volume of 0.5 M methanolic sodium hydroxide.

-

Reflux the mixture for 10-15 minutes to saponify the glycerides.

-

-

Methylation:

-

Add 14% boron trifluoride-methanol solution to the saponified mixture.

-

Reflux for another 5-10 minutes to methylate the free fatty acids.

-

Alternatively, reflux the lipid extract with methanol (B129727) saturated with HCl gas for 6 hours.

-

-

Extraction of FAMEs:

-

After cooling, add n-hexane and a saturated sodium chloride solution to the mixture.

-

Shake vigorously and allow the layers to separate.

-

Carefully collect the upper hexane (B92381) layer containing the FAMEs.

-

Wash the hexane layer with distilled water to remove any remaining acid or methanol.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter and concentrate the extract to a final volume suitable for GC-MS analysis.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.

-

Column: A non-polar or medium-polarity capillary column, such as an Rtx-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating the FAMEs.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 5°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Injector and Detector Temperatures: Set the injector and transfer line temperatures to 250°C and the ion source temperature to 230°C.

-

Mass Spectrometry:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan range: m/z 40-500.

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

The fragmentation pattern in the mass spectrum is a key identifier.

-

Quantification is performed by comparing the peak area of the compound with the peak area of an internal standard (e.g., methyl heptadecanoate) of a known concentration. The relative percentage is calculated based on the total area of all identified fatty acid methyl esters.

-

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This technical guide has synthesized the current knowledge on the natural plant sources of this compound, providing valuable quantitative data and detailed analytical protocols. The identification of this compound in species such as Cassia tora, Wrightia tinctoria, and Thespesia populnea opens avenues for further research into its pharmacological properties and potential applications. The provided biosynthetic pathway and experimental workflows offer a solid foundation for scientists and researchers to build upon in their exploration of this and other odd-chain fatty acids in the plant kingdom. Further studies are warranted to explore a wider range of plant species and to obtain more precise quantitative data to fully understand the distribution and potential of this intriguing natural compound.

Biological significance of odd-chain fatty acids like C17:1

An In-depth Technical Guide on the Biological Significance of Odd-Chain Fatty Acids like C17:1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor components of the human lipidome, are gaining significant attention for their diverse biological roles and potential as biomarkers and therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological significance of OCFAs, with a particular focus on heptadecenoic acid (C17:1) and its saturated counterpart, heptadecanoic acid (C17:0). We delve into their roles in cardiometabolic health, cancer biology, and inflammatory processes, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these fatty acids and visualizes key metabolic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Odd-Chain Fatty Acids (OCFAs)

Fatty acids are broadly classified by the number of carbon atoms in their aliphatic chain. While even-chain fatty acids (ECFAs) like palmitic acid (C16:0) and stearic acid (C18:0) are the most abundant in nature, OCFAs contain an odd number of carbon atoms.[1] The most common saturated OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1] Their monounsaturated counterparts, such as heptadecenoic acid (C17:1), are also physiologically relevant.[2]

Historically, the low concentrations of OCFAs in human tissues led to their use primarily as internal standards in analytical chemistry.[2][3] However, mounting evidence from epidemiological and experimental studies has illuminated their importance. OCFAs are derived from both exogenous and endogenous sources. The primary dietary source is ruminant fat, found in dairy products and meat, making circulating OCFAs useful biomarkers for dairy fat intake.[4][5] There is also compelling evidence for the endogenous metabolism of OCFAs, which contributes to their circulating levels.[2][3]

Biosynthesis and Metabolism of Odd-Chain Fatty Acids

The metabolism of OCFAs is distinct from that of their even-chain relatives, primarily due to the use of a different primer for synthesis and the generation of a unique end-product during degradation.

Biosynthesis

The synthesis of even-chain fatty acids is initiated with a two-carbon acetyl-CoA molecule. In contrast, the biosynthesis of long-chain OCFAs begins with a three-carbon primer, propionyl-CoA .[1][6] Fatty acid synthase (FAS) then sequentially adds two-carbon units from malonyl-CoA to elongate the chain.[7]

Propionyl-CoA can be generated through several metabolic pathways[8][9]:

-

Degradation of certain amino acids (isoleucine, valine, threonine, methionine).[7]

-

β-oxidation of other odd-chain fatty acids.

-

Catabolism of cholesterol.

Degradation (β-Oxidation)

The degradation of OCFAs via β-oxidation proceeds similarly to that of ECFAs, producing acetyl-CoA molecules in each cycle. However, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] To enter central metabolism, propionyl-CoA is converted to succinyl-CoA (a TCA cycle intermediate) through a three-step enzymatic process[1]:

-

Propionyl-CoA carboxylase carboxylates propionyl-CoA to D-methylmalonyl-CoA.

-

Methylmalonyl-CoA epimerase converts the D-isomer to the L-isomer of methylmalonyl-CoA.

-

Methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme) isomerizes L-methylmalonyl-CoA to succinyl-CoA.

Biological Significance and Signaling

OCFAs are implicated in a range of biological processes, from serving as dietary biomarkers to actively participating in cellular signaling that influences health and disease.

Biomarker of Dairy Fat Intake

C15:0 and C17:0 are widely used as biomarkers for the consumption of dairy fat.[10][11][12][13] This is because they are naturally present in milk and meat from ruminant animals.[4] Studies have shown positive correlations between the intake of high-fat dairy products and circulating levels of these fatty acids.[10][11] However, the relationship is complex. For instance, the ratio of C15:0 to C17:0 in dairy fat is approximately 2:1, whereas in human plasma, it is often inverted to 1:2.[2][3] This discrepancy strongly suggests the existence of endogenous metabolic pathways, such as α-oxidation of even-chain fatty acids or elongation of shorter OCFAs, that contribute to the circulating pool.[2][3]

Cardiometabolic Health and Insulin (B600854) Sensitivity

A growing body of evidence links higher circulating concentrations of OCFAs with improved cardiometabolic health.

-

Type 2 Diabetes (T2D): Large pooled analyses of prospective cohort studies have found that higher levels of C15:0 and C17:0 are associated with a lower risk of developing T2D.[12]

-

Insulin Sensitivity: While research on the direct effects of C17:1 is less extensive, C17:0 has been linked with improvements in insulin resistance.[14] Conversely, some studies suggest C15:0 has a weaker association with insulin sensitivity compared to C17:0.[14] Replacing saturated fats with unsaturated fats generally appears to have beneficial effects on insulin sensitivity.[15]

Anti-inflammatory and Other Bioactivities

Research has highlighted several other potential benefits of OCFAs:

-

(Z)-9-Heptadecenoic acid (C17:1) has been reported to possess significant anti-inflammatory effects and may be an active compound against allergies and autoimmune diseases.[16]

-

C17:1 has also demonstrated antifungal activities, suggesting its potential use as a biocontrol agent.[16]

-

cis-10-Heptadecenoic acid has been shown to inhibit the proliferation of HL-60 leukemia cells and prevent LPS-induced tumor necrosis factor production in macrophages.[17]

Role in Cancer Biology

Emerging studies indicate that OCFAs may have anti-cancer properties.

-

Pancreatic Cancer: Heptadecanoic acid (C17:0) was found to exert stronger cytotoxic effects on pancreatic cancer cell lines than several even-chain fatty acids. It induced apoptosis and synergistically enhanced the efficacy of the chemotherapeutic agent gemcitabine.[18]

-

Breast Cancer: Pentadecanoic acid (C15:0) has been shown to selectively suppress the "stemness" and invasiveness of breast cancer stem-like cells.[19][20] This effect was mediated through the inhibition of the Interleukin-6 (IL-6)-induced JAK2/STAT3 signaling pathway , a critical pathway in cancer cell proliferation and survival.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the abundance and biological activity of C17 and other odd-chain fatty acids.

Table 1: Abundance of Heptadecanoic Acid (C17:0) in Various Sources

| Source | Concentration / Percentage | Reference |

| Ruminant Milk Fat | ~0.61% of total fat | [4] |

| Ruminant Meat Fat | ~0.83% of total fat | [4] |

| Human Plasma Phospholipids | 0.33% - 0.41% of total phospholipid FAs | [10][11] |

| Human Adipose Tissue | Good biological marker of long-term intake | [4] |

Table 2: Biological Activity and Correlations of OCFAs

| Fatty Acid | Finding | Value | Context | Reference |

| C15:0 | Correlation with Total Dairy Intake | r = 0.27 | Erythrocytes (Adolescents) | [10][11] |

| C17:0 | Correlation with Total Dairy Intake | r = 0.25 | Erythrocytes (Adolescents) | [10][11] |

| cis-10-Heptadecenoic Acid | Proliferation Inhibition | IC₅₀ = 302 µM | HL-60 Cancer Cells | [17] |

Experimental Protocols

Accurate analysis of OCFAs is critical for research. Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently used and robust method for fatty acid analysis.[21][22]

Detailed Protocol: Fatty Acid Analysis by GC-MS

This protocol describes the standard methodology for extracting and quantifying total fatty acids from biological samples such as plasma, cells, or tissues.[23][24]

1. Sample Preparation and Lipid Extraction (Folch Method)

-

Objective: To extract total lipids from the aqueous biological matrix into an organic solvent phase.

-

Materials: Chloroform (B151607), Methanol, 0.9% NaCl solution, glass centrifuge tubes with PTFE-lined caps.[25]

-

Procedure:

- To the sample (e.g., 100 µL plasma), add a known amount of an appropriate internal standard (IS).[26] Note: Use an OCFA not present in the sample (e.g., C11:0, C19:0) or a deuterated standard (e.g., C17:0-d3) for accurate quantification.[23][24][26]

- Add a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20 volumes of solvent to 1 volume of sample.[25]

- Vortex vigorously for 1-2 minutes to create a single-phase mixture and ensure thorough lipid extraction.

- Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[25]

- Centrifuge at ~2000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.

- Carefully collect the lower organic (chloroform) phase and transfer it to a new glass tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C.[25]

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Objective: To hydrolyze fatty acids from complex lipids (saponification) and convert them into volatile methyl esters (derivatization) suitable for GC analysis.[27]

-

Materials: 0.5 M NaOH in methanol, 14% Boron Trifluoride (BF₃) in methanol, Hexane (B92381), Saturated NaCl solution.[26]

-

Procedure:

- To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5-10 minutes to saponify the lipids into free fatty acids.[26]

- Cool to room temperature. Add 2 mL of 14% BF₃ in methanol. This reagent acts as an acid catalyst for methylation.[26][28]

- Heat again at 100°C for 5 minutes to form FAMEs.[26]

- Cool the sample, then add 1 mL of hexane and 1 mL of saturated NaCl solution to extract the FAMEs into the non-polar hexane layer.[26][28]

- Vortex and centrifuge briefly to separate the phases.

- Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[25]

3. GC-MS Analysis

-

Objective: To separate, identify, and quantify the individual FAMEs.

-

Procedure:

- Inject 1 µL of the FAME-containing hexane solution into the GC-MS system.

- The FAMEs are separated on a capillary column (e.g., Omegawax 250) based on their volatility and polarity.[28]

- Following separation, the compounds are ionized and detected by the mass spectrometer, which provides mass-to-charge ratio data for identification.

- Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard and referencing a standard curve.[23][29]

Conclusion and Future Directions

The biological significance of odd-chain fatty acids, including C17:1, extends far beyond their role as simple dietary biomarkers. They are active participants in metabolism and cellular signaling with demonstrable effects on cardiometabolic health and cancer progression. The inverse association with T2D and emerging anti-cancer properties highlight their potential for therapeutic development and as key components of disease-preventive diets. Future research should focus on elucidating the precise molecular mechanisms underlying their beneficial effects, clarifying the regulation and contribution of endogenous synthesis pathways, and conducting controlled intervention trials to validate their therapeutic potential in humans. The robust analytical protocols detailed herein provide the foundation for researchers to pursue these critical areas of investigation.

References

- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. HEPTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 9. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. Fatty acid biomarkers of dairy fat consumption and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating the Robustness of Biomarkers of Dairy Food Intake in a Free-Living Population Using Single- and Multi-Marker Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty acids and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jfda-online.com [jfda-online.com]

- 22. researchgate.net [researchgate.net]

- 23. lipidmaps.org [lipidmaps.org]

- 24. lipidmaps.org [lipidmaps.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 28. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Heptadecenoic Acid Isomers: From Discovery to Modern Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid (C17:1), a monounsaturated odd-chain fatty acid, has garnered increasing interest in the scientific community. While less abundant than its even-chain counterparts, its presence in various natural sources and potential biological activities have made it a subject of focused research. This technical guide provides a comprehensive overview of the discovery, history, and diverse isomers of heptadecenoic acid, tailored for professionals in research and drug development. We will delve into the historical context of its identification, the chemical diversity of its isomers, detailed experimental protocols for their analysis, and their known biological roles and signaling pathways.

A Historical Perspective: The Discovery of Heptadecenoic Acid and its Isomers

The story of heptadecenoic acid is intrinsically linked to the history of lipid chemistry. Initially, the focus was on its saturated counterpart, heptadecanoic acid (C17:0), also known as margaric acid.

The Early Days and the "Margaric Acid" Misconception:

In the early 19th century, the French chemist Michel Eugène Chevreul was a pioneer in the study of fats and oils. Around 1813, he identified a fatty acid he named "margaric acid" from its pearly appearance (from the Greek margaritēs, meaning pearl). For decades, margaric acid was considered a fundamental component of animal fats. However, in 1853, the German chemist Wilhelm Heinrich Heintz demonstrated that what Chevreul had identified as a pure substance was, in fact, a eutectic mixture of two even-chain fatty acids: palmitic acid (C16:0) and stearic acid (C18:0).

The Emergence of True Heptadecanoic and Heptadecenoic Acids:

Despite this initial misidentification, true heptadecanoic acid was later confirmed to exist in nature, albeit in smaller quantities. The discovery of its unsaturated form, heptadecenoic acid, followed the advancements in analytical techniques that allowed for the separation and identification of fatty acid isomers.

A pivotal moment in the history of heptadecenoic acid was the work of R.P. Hansen, F.B. Shorland, and N.J. Cooke. In a 1960 publication in The Biochemical Journal, they detailed the isolation of cis-9-heptadecenoic acid from butterfat . This was a significant finding, as it unequivocally identified a specific isomer of heptadecenoic acid in a common dietary source. Their work laid the foundation for further investigations into the various isomers of this intriguing odd-chain fatty acid.

Over time, with the advent of more sophisticated analytical methods like gas chromatography-mass spectrometry (GC-MS), a variety of heptadecenoic acid isomers have been identified in natural sources, particularly in the milk and fat of ruminant animals. These include positional isomers, where the double bond is located at different points along the carbon chain (e.g., cis-10-heptadecenoic acid), and geometric isomers (cis and trans).[1]

The Isomeric Landscape of Heptadecenoic Acid

Heptadecenoic acid (C17H32O2) can exist in numerous isomeric forms, differing in the position and geometry of the double bond. This structural diversity is a key determinant of their physical, chemical, and biological properties.

Positional Isomers: The location of the double bond along the 17-carbon chain gives rise to various positional isomers. Some of the commonly cited isomers include:

-

9-Heptadecenoic acid (ω-8): The double bond is between carbons 9 and 10. The cis isomer is a notable component of ruminant fats.

-

10-Heptadecenoic acid (ω-7): The double bond is between carbons 10 and 11. Both cis and trans isomers have been identified.

-

8-Heptadecenoic acid (ω-9): The double bond is between carbons 8 and 9.

-

2-Heptadecenoic acid: The double bond is between carbons 2 and 3.[2]

Geometric Isomers (Cis vs. Trans): For each positional isomer, the double bond can exist in either a cis or trans configuration.

-

Cis Isomers: The hydrogen atoms on the carbons of the double bond are on the same side, resulting in a "kink" in the fatty acid chain. This is the most common configuration in naturally occurring fatty acids.[3]

-

Trans Isomers: The hydrogen atoms are on opposite sides of the double bond, leading to a more linear structure, similar to that of saturated fatty acids.[3] Trans isomers of heptadecenoic acid are found in ruminant fats as byproducts of bacterial biohydrogenation in the rumen.

Below is a diagram illustrating the basic classification of heptadecenoic acid isomers.

Quantitative Data on Heptadecenoic Acid Isomers

This section provides a summary of the available quantitative data for various heptadecenoic acid isomers, including their physicochemical properties and natural abundance.

Table 1: Physicochemical Properties of Heptadecenoic Acid and its Isomers

| Property | Heptadecanoic Acid (C17:0) | cis-10-Heptadecenoic Acid | trans-10-Heptadecenoic Acid | 8-Heptadecenoic Acid | 2-Heptadecenoic Acid |

| Molecular Formula | C₁₇H₃₄O₂ | C₁₇H₃₂O₂ | C₁₇H₃₂O₂ | C₁₇H₃₂O₂ | C₁₇H₃₂O₂ |

| Molecular Weight ( g/mol ) | 270.45 | 268.43 | 268.43 | 268.43 | 268.43 |

| Melting Point (°C) | 59-61[4] | Data not available | Data not available | Data not available | Data not available |

| Boiling Point (°C) | 227 at 100 mmHg[4] | Data not available | Data not available | Data not available | Data not available |

| Density (g/cm³) | 0.853[5] | 0.902 ± 0.06[6] | Data not available | Data not available | Data not available |

| logP (Octanol/Water) | 7.66[7] | Data not available | Data not available | 5.718 (Calculated)[8] | Data not available |

| pKa | ~4.95 (Predicted)[7] | Data not available | Data not available | Data not available | Data not available |

Table 2: Natural Abundance of Heptadecanoic and Heptadecenoic Acids

| Source | Heptadecanoic Acid (C17:0) | Heptadecenoic Acid (C17:1) | Specific Isomers Identified |

| Ruminant Milk Fat (e.g., Butter) | ~0.5-2.0% of total fatty acids | ~0.2-0.6% of total fatty acids | Primarily cis-9-heptadecenoic acid[1] |

| Ruminant Meat Fat (e.g., Beef, Lamb) | ~0.5-1.5% of total fatty acids | ~0.1-0.5% of total fatty acids | cis-9 and trans isomers |

| Certain Fish Oils | Present in minor amounts | Present in minor amounts | Varies by species |

| Some Plant Oils (e.g., Portia tree) | Trace amounts | Minor amounts (<1%) | cis-10-heptadecenoic acid |

| Human Adipose Tissue | Variable, reflects dietary intake | Variable, reflects dietary intake | Various isomers |

| Human Plasma | Variable, used as a biomarker for dairy intake | Variable | Various isomers |

Experimental Protocols for Analysis

The accurate identification and quantification of heptadecenoic acid isomers require specialized analytical techniques. Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS is the gold standard for fatty acid analysis due to its high resolution and sensitivity, allowing for the separation and identification of various isomers. The general workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Detailed Protocol for FAME Preparation and GC-MS Analysis of Dairy Fat:

-

Lipid Extraction:

-

Homogenize a known quantity of the dairy sample (e.g., 1 gram of butter) with a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to extract the total lipids.

-

Filter the mixture to remove solid residues.

-

Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Evaporate the solvent under a stream of nitrogen to obtain the purified lipid extract.

-

-

Saponification and Methylation (Derivatization to FAMEs):

-

To the lipid extract, add a solution of sodium methoxide (B1231860) in methanol (e.g., 0.5 M).

-

Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 10-15 minutes) to facilitate the transesterification of triglycerides into FAMEs.

-

Neutralize the reaction with an acid, such as methanolic HCl or sulfuric acid in methanol.

-

Add a non-polar solvent like hexane (B92381) to extract the FAMEs.

-

Wash the hexane layer with water to remove any remaining catalyst and glycerol.

-

Dry the hexane layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to obtain the purified FAMEs.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

GC Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560 or HP-88), is essential for the separation of positional and geometric isomers of fatty acids.

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution in hexane into the GC inlet.

-

Oven Temperature Program: A carefully optimized temperature program is crucial for achieving good separation. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Mass Spectrometry: The eluting FAMEs are ionized (usually by electron impact ionization) and the resulting fragment ions are detected by the mass spectrometer. The fragmentation patterns are characteristic of the specific FAMEs and can be used for identification by comparison with mass spectral libraries (e.g., NIST).

-

The following diagram illustrates the general workflow for GC-MS analysis of fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of fatty acids. Both ¹H and ¹³C NMR provide valuable information about the position and geometry of the double bonds.

Detailed Protocol for NMR Analysis of Heptadecenoic Acid Isomers:

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified heptadecenoic acid isomer (or a mixture) in a deuterated solvent, typically deuterated chloroform (CDCl₃). The concentration should be optimized for the specific NMR experiment (e.g., 5-10 mg in 0.5-0.7 mL for ¹H NMR).[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Key Signals to Analyze:

-

Olefinic protons (-CH=CH-): These protons typically resonate in the region of 5.3-5.4 ppm. The coupling constants (J-values) between these protons can help determine the geometry of the double bond (cis or trans).

-

Allylic protons (-CH₂-CH=): These protons are found around 2.0 ppm.

-

Terminal methyl protons (-CH₃): The signal for the terminal methyl group appears at approximately 0.88 ppm.

-

Methylene (B1212753) protons (-CH₂-): The bulk of the methylene protons in the fatty acid chain resonate in the region of 1.2-1.6 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Key Signals to Analyze:

-

Olefinic carbons (=CH-): These carbons resonate in the downfield region, typically between 120 and 135 ppm. The precise chemical shifts are highly sensitive to the position of the double bond and can be used to differentiate positional isomers.

-

Carboxyl carbon (-COOH): The carbonyl carbon appears at the most downfield position, usually around 180 ppm.

-

Aliphatic carbons: The chemical shifts of the carbons adjacent to the double bond are also diagnostic for identifying the position of unsaturation.

-

-

-

Two-Dimensional (2D) NMR Spectroscopy:

-

For complex mixtures or for unambiguous structural assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.

-

The following diagram outlines the logical workflow for NMR-based structural elucidation of fatty acid isomers.

Biological Significance and Signaling Pathways

Odd-chain fatty acids, including heptadecenoic acid, have distinct metabolic fates compared to their even-chain counterparts. Their metabolism can have implications for cellular energy and signaling.

Metabolism of Heptadecenoic Acid

The beta-oxidation of even-chain fatty acids yields acetyl-CoA exclusively. In contrast, the beta-oxidation of odd-chain fatty acids like heptadecenoic acid proceeds similarly until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle (Krebs cycle). This anaplerotic role of odd-chain fatty acids means they can replenish the intermediates of the citric acid cycle, which is important for maintaining cellular energy metabolism.[11]

Signaling through G-Protein Coupled Receptors (GPCRs)

Free fatty acids are now recognized as important signaling molecules that can activate specific G-protein coupled receptors (GPCRs). Two such receptors, GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4), are known to be activated by medium and long-chain fatty acids.[12]

While much of the research on these receptors has focused on more abundant fatty acids like palmitic acid and omega-3 fatty acids, it is plausible that odd-chain unsaturated fatty acids like heptadecenoic acid isomers could also interact with these receptors.

-

GPR40 (FFAR1): This receptor is highly expressed in pancreatic β-cells and is involved in fatty acid-stimulated insulin (B600854) secretion. Activation of GPR40 by fatty acids leads to an increase in intracellular calcium levels via the Gq/11 signaling pathway, ultimately promoting insulin release.[13]

-

GPR120 (FFAR4): GPR120 is expressed in various tissues, including adipocytes and macrophages, and is involved in adipogenesis, anti-inflammatory responses, and insulin sensitization.[12][14] Its activation by fatty acids can occur through both Gq/11 and β-arrestin-2 signaling pathways.[14]

The diagram below illustrates the general signaling pathways of GPR40 and GPR120 that could potentially be activated by heptadecenoic acid isomers.

Conclusion and Future Directions

The study of heptadecenoic acid isomers has evolved from a historical misidentification to the recognition of a diverse family of molecules with potential biological significance. While our understanding of their specific roles is still developing, the advancements in analytical chemistry have provided the tools necessary for their detailed characterization.

For researchers, scientists, and drug development professionals, heptadecenoic acid isomers represent a promising area of investigation. Future research should focus on:

-

A comprehensive profiling of all heptadecenoic acid isomers in various biological samples.

-

Elucidating the specific interactions of different isomers with fatty acid-sensing receptors like GPR40 and GPR120.

-

Investigating the downstream metabolic and signaling consequences of these interactions.

-

Exploring the potential therapeutic applications of specific heptadecenoic acid isomers in metabolic and inflammatory diseases.

This technical guide has provided a foundational understanding of the discovery, diversity, and analysis of heptadecenoic acid isomers. As research in this area continues to grow, so too will our appreciation for the subtle yet significant roles of these unique odd-chain fatty acids in biology and medicine.

References

- 1. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Heptadecenoic acid | C17H32O2 | CID 5282747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound Heptadecenoic acid (FDB005438) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 8. 8-Heptadecenoic acid (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. The isolation and characterization of trans-octadec-16-enoic acid from butterfat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HEPTADECANOIC ACID(506-12-7) 1H NMR spectrum [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty acid - Wikipedia [en.wikipedia.org]

The Enigmatic Role of Methyl cis-10-heptadecenoate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-10-heptadecenoate, the methyl ester of cis-10-heptadecenoic acid (C17:1), is an odd-chain monounsaturated fatty acid derivative that has been identified in various biological systems. While its specific roles in microbial metabolism are not extensively documented, this technical guide synthesizes the current understanding of odd-chain fatty acid biosynthesis and degradation in microorganisms to infer the metabolic fate and potential functions of this compound. This document provides a detailed overview of the putative metabolic pathways, experimental protocols for its analysis, and discusses its potential as a biomarker or a metabolically active compound.

Introduction

Fatty acids are fundamental components of cellular structures and are central to metabolic processes in all domains of life. While even-chain fatty acids are predominant, odd-chain fatty acids (OCFAs) and their derivatives, such as this compound, are increasingly recognized for their unique biological significance. OCFAs are found in the cell membranes of various bacteria and can influence membrane fluidity and other physicochemical properties. This compound, as a fatty acid methyl ester (FAME), may play a role in microbial signaling or could be an intermediate in specific metabolic pathways. This guide aims to provide a comprehensive technical overview of the current, albeit inferred, knowledge regarding the role of this compound in microbial metabolism.

Biosynthesis of Odd-Chain Fatty Acids

The biosynthesis of odd-chain fatty acids in bacteria diverges from the synthesis of their even-chain counterparts at the initial step. While even-chain fatty acid synthesis is primed by acetyl-CoA, odd-chain fatty acid synthesis is initiated with propionyl-CoA.[1][2] This fundamental difference leads to the production of fatty acids with an odd number of carbon atoms.

The proposed biosynthetic pathway for cis-10-heptadecenoic acid, the precursor to this compound, involves the following key steps:

-

Priming: The synthesis is initiated by the condensation of propionyl-CoA with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH).[3]

-

Elongation: The resulting five-carbon chain undergoes several cycles of elongation, with each cycle adding a two-carbon unit from malonyl-ACP. This process involves the sequential action of four core enzymes of the fatty acid synthase (FASII) system: β-ketoacyl-ACP reductase (FabG), 3-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[3]

-

Unsaturation: The introduction of the cis double bond in the growing acyl chain can occur via two primary mechanisms in bacteria: the anaerobic (oxygen-independent) pathway or the aerobic (oxygen-dependent) pathway.[4][5] In the anaerobic pathway, a key enzyme, FabA (a 3-hydroxyacyl-ACP dehydratase/isomerase), creates a trans-2-decenoyl-ACP intermediate which is then isomerized to cis-3-decenoyl-ACP. This intermediate is further elongated to produce monounsaturated fatty acids.[5]

-

Esterification: The final step to form this compound is the esterification of the free fatty acid with methanol. This reaction can be catalyzed by fatty acid O-methyltransferases (FAMTs).[6]

References

- 1. researchgate.net [researchgate.net]

- 2. cis-10-Heptadecenoic acid = 99 29743-97-3 [sigmaaldrich.com]

- 3. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial production of fatty acid-derived fuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Methyl cis-10-heptadecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-10-heptadecenoate is a monounsaturated fatty acid methyl ester that has been identified in various natural sources, including blackberry seed oil. While it is classified as an antioxidant, there is a notable scarcity of specific quantitative data in peer-reviewed literature regarding its intrinsic antioxidant capacity and the precise biochemical pathways it modulates. This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks required to fully characterize the antioxidant properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and data interpretation frameworks to investigate this compound's potential as a therapeutic agent for conditions associated with oxidative stress.

In Vitro Antioxidant Capacity Assessment

To quantify the direct radical scavenging and reducing capabilities of this compound, a panel of in vitro antioxidant assays is essential. Due to the lipophilic nature of this compound, modifications to standard protocols may be necessary to ensure its solubility and accurate assessment.

Data Presentation: Quantifying Antioxidant Potential

The following tables illustrate how quantitative data from in vitro antioxidant assays for this compound would be presented. Note: The data presented in these tables are hypothetical and for illustrative purposes, pending experimental validation.

Table 1: Radical Scavenging Activity of this compound

| Assay | Test Compound | IC₅₀ (µg/mL) [a] |

| DPPH | This compound | [Experimental] |

| Ascorbic Acid (Positive Control) | [Known Value] | |

| Trolox (Positive Control) | [Known Value] | |

| ABTS | This compound | [Experimental] |

| Ascorbic Acid (Positive Control) | [Known Value] | |

| Trolox (Positive Control) | [Known Value] |

[a] IC₅₀: The concentration of the test compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Assay | Test Compound | FRAP Value (µM Fe(II) Equivalents/mg) [b] |

| FRAP | This compound | [Experimental] |

| Ascorbic Acid (Positive Control) | [Known Value] | |

| Trolox (Positive Control) | [Known Value] |

[b] FRAP Value: The concentration of Fe(II) equivalents produced by the test compound, indicating its reducing power.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable organic solvent such as ethanol (B145695) or methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound in the same solvent to prepare a stock solution. Create a series of dilutions from the stock solution.

-

Reaction: In a 96-well microplate, add a specific volume of each dilution of the test compound to the DPPH solution.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or a phosphate-buffered saline (PBS) solution to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

-

Reaction: Add a small volume of each sample dilution to the ABTS•+ working solution.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Reaction: Add the sample solutions to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Experimental Workflow Visualization

Cellular Antioxidant Activity

While in vitro assays are crucial for determining direct antioxidant capacity, cellular assays provide a more biologically relevant model by considering factors such as cell uptake, metabolism, and localization of the compound.

Data Presentation: Cellular Antioxidant Efficacy

Table 3: Cellular Antioxidant Activity (CAA) of this compound

| Cell Line | Test Compound | CAA Value (µmol Quercetin Equivalents/100 µmol) [c] |

| HepG2 | This compound | [Experimental] |

| Quercetin (Positive Control) | 100 |

[c] CAA Value: A measure of the antioxidant activity within a cellular environment, relative to a standard antioxidant (quercetin).

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals in cultured cells.

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.

-

Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) for a specified period (e.g., 1 hour).

-

Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA.

-

Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the cells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control.

Experimental Workflow Visualization

Modulation of Endogenous Antioxidant Defense Mechanisms

Beyond direct radical scavenging, antioxidants can exert their protective effects by upregulating endogenous antioxidant defense systems. A key signaling pathway in this process is the Keap1-Nrf2 pathway. While direct evidence for this compound is lacking, its structure as an unsaturated fatty acid ester suggests the plausibility of its interaction with this pathway, similar to other bioactive lipids.

Data Presentation: Effects on Antioxidant Enzyme Expression

Table 4: Relative mRNA Expression of Antioxidant Enzymes in Response to this compound

| Gene | Treatment Group | Fold Change vs. Control [d] |

| Nrf2 | This compound | [Experimental] |

| SOD2 | This compound | [Experimental] |

| CAT | This compound | [Experimental] |

| GPx1 | This compound | [Experimental] |

[d] Fold change as determined by quantitative real-time PCR (qRT-PCR).

Experimental Protocol: Assessing Nrf2 Pathway Activation and Antioxidant Enzyme Expression

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with various concentrations of this compound for a defined period.

-

RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the relative mRNA expression levels of Nrf2 and its target genes, such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

-

Western Blot Analysis: To assess protein levels, lyse the treated cells and perform Western blot analysis using specific antibodies against Nrf2, SOD, CAT, and GPx.

-

Immunofluorescence: To visualize the nuclear translocation of Nrf2, treat cells with this compound, fix them, and then stain with an anti-Nrf2 antibody and a nuclear counterstain (e.g., DAPI). Observe the localization of Nrf2 using a fluorescence microscope.

Signaling Pathway Visualization

Conclusion

This compound is a compound of interest for its potential antioxidant properties. This technical guide outlines a systematic approach for its comprehensive evaluation. By employing the detailed in vitro and cellular experimental protocols provided, researchers can generate the quantitative data necessary to elucidate its antioxidant capacity and mechanisms of action. The visualization of experimental workflows and the hypothesized signaling pathway serves as a clear roadmap for future investigations. The characterization of this compound's antioxidant profile will be a valuable contribution to the fields of natural product chemistry, pharmacology, and drug development, potentially paving the way for its use in mitigating oxidative stress-related pathologies.

Methyl cis-10-heptadecenoate as a Biomarker for Dietary Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of dietary intake is a cornerstone of nutritional research and is critical for understanding the links between diet, health, and disease. Traditional methods of dietary assessment, such as food frequency questionnaires and dietary recalls, are subject to recall bias and inaccuracies in portion size estimation. Therefore, there is a growing need for objective biomarkers of food intake. Methyl cis-10-heptadecenoate, the methyl ester of cis-10-heptadecenoic acid (C17:1), is an odd-chain monounsaturated fatty acid found in ruminant fats, making it a potential biomarker for the consumption of dairy products.[1] This technical guide provides a comprehensive overview of this compound as a dietary biomarker, including its dietary sources, metabolic pathways, and the analytical methods for its quantification in biological samples.

Dietary Sources and Biological Significance

Cis-10-heptadecenoic acid is primarily found in the milk and fat of ruminants, such as cows, sheep, and goats.[1] It is also present in some species of fish.[2] The presence of this fatty acid in human tissues and blood is therefore indicative of the consumption of these food sources. While much of the research on dairy fat biomarkers has focused on the saturated odd-chain fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), cis-10-heptadecenoic acid (C17:1) is also a component of dairy fat and can be investigated as a complementary biomarker.[1][3] Beyond its role as a biomarker, cis-10-heptadecenoic acid has been shown to possess physiological effects, including potential interactions with human serum and antimicrobial properties.[4]

Quantitative Data on Odd-Chain Fatty Acids as Dairy Intake Biomarkers

While specific quantitative dose-response data for this compound is limited in the current literature, extensive research has been conducted on the related odd-chain saturated fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), as biomarkers of dairy fat intake. The following tables summarize the key quantitative findings from observational and intervention studies. These data provide a strong rationale for the utility of odd-chain fatty acids, including C17:1, as biomarkers for dairy consumption.

Table 1: Correlation between Dairy Fat Intake and Circulating Odd-Chain Saturated Fatty Acids

| Fatty Acid | Biological Matrix | Correlation Coefficient (r) | Study Population/Design | Citation |

| C15:0 | Plasma Phospholipids | 0.34 | Cross-sectional | [5] |

| C17:0 | Plasma Phospholipids | Not significantly correlated | Cross-sectional | [5] |

| C15:0 | Erythrocytes | 0.27 | 12-month Randomized Controlled Trial | [5] |

| C17:0 | Erythrocytes | 0.25 | 12-month Randomized Controlled Trial | [5] |

| C15:0 | Adipose Tissue | > C17:0 | Observational | [6] |

Table 2: Changes in Plasma Odd-Chain Saturated Fatty Acid Levels with Dairy Consumption

| Fatty Acid | Intervention | Change in Plasma Levels | Study Design | Citation |

| C15:0 | 3 servings/day of dairy for 4 weeks | Increased from 0.22% to 0.26% of total fatty acids (P<0.0001) | Randomized Crossover Trial | [7] |

| C17:0 | 3 servings/day of dairy for 4 weeks | Increased from 0.39% to 0.42% of total fatty acids (P<0.0001) | Randomized Crossover Trial | [7] |

Metabolic Pathway of cis-10-heptadecenoic Acid

The metabolism of cis-10-heptadecenoic acid follows the general pathway of fatty acid β-oxidation, with specific enzymatic steps to handle the odd number of carbons and the cis-double bond. The final products are acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

Experimental Protocols

The quantification of this compound in biological matrices is typically performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). The following sections detail a general protocol for the analysis of fatty acid methyl esters (FAMEs) in human plasma.

Sample Preparation: Lipid Extraction and Transesterification

-

Sample Collection: Collect fasting blood samples in EDTA-containing tubes. Separate plasma by centrifugation.

-

Lipid Extraction:

-

To 200 µL of plasma, add an internal standard (e.g., C13:0 or deuterated C17:1).

-

Add 1 mL of a methanol/methylene chloride (3:1, v/v) mixture and vortex thoroughly.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Add 200 µL of acetyl chloride and incubate the mixture in a 75°C water bath for 1 hour.

-

After cooling, add 4 mL of 7% potassium carbonate and 2 mL of hexane (B92381).

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the dried FAMEs in an appropriate volume of hexane for GC analysis.

-

GC-MS Analysis

-

Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.

-

Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent.

-

Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: Increase to 240°C at 3°C/min.

-

Hold at 240°C for 15 minutes.

-

-

MSD Transfer Line Temperature: 240°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification.

Quantification

-

Create a calibration curve using a certified reference standard of this compound.

-

Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biomarker Validation Workflow

The validation of a dietary biomarker is a multi-step process to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for validating a biomarker of dietary intake.

Conclusion

This compound, along with other odd-chain fatty acids, holds promise as an objective biomarker of dairy fat intake. While more research is needed to establish a definitive quantitative relationship between its circulating levels and the consumption of specific dairy products, the existing evidence for related odd-chain fatty acids provides a strong foundation for its utility. The analytical methods for its quantification are well-established, and a clear workflow for biomarker validation can guide future research in this area. As the field of nutritional science continues to move towards more objective measures of dietary exposure, the use of biomarkers like this compound will be invaluable for elucidating the complex relationships between diet and human health.

References

- 1. Fatty acid - Wikipedia [en.wikipedia.org]

- 2. The Sum of Plasma Fatty Acids iso16:0, iso17:0, trans11-18:1, cis9, trans11-CLA, and cis6-18:1 as Biomarker of Dairy Intake Established in an Intervention Study and Validated in the EPIC Cohort of Gipuzkoa [mdpi.com]

- 3. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recommended dairy product intake modulates circulating fatty acid profile in healthy adults: a multi-centre cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Asymmetry: A Technical Guide to the Biosynthesis of Monounsaturated Odd-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of monounsaturated odd-chain fatty acids (MUOCFAs). It delineates the core molecular machinery, presents quantitative data, and offers detailed experimental protocols relevant to the study of these unique lipids. This document is intended to serve as a comprehensive resource for researchers in lipidomics, metabolic engineering, and drug development.

Executive Summary

Monounsaturated odd-chain fatty acids are a class of lipids characterized by a carbon backbone with an odd number of atoms and a single double bond. While less abundant than their even-chain counterparts, they are gaining significant attention for their roles as biomarkers and their potential implications in metabolic health and disease.[1][2][3][4][5][6] This guide illuminates the intricate biosynthetic route of MUOCFAs, from the initial priming with propionyl-CoA to the final desaturation step. A thorough understanding of this pathway is critical for harnessing its potential for therapeutic and biotechnological applications.

The Core Biosynthetic Pathway

The de novo synthesis of odd-chain fatty acids diverges from the conventional fatty acid synthesis pathway at the initial priming step. Instead of acetyl-CoA, propionyl-CoA serves as the starter molecule.[7][8][9][10] The subsequent elongation and desaturation steps are carried out by the canonical fatty acid synthesis machinery.

Priming with Propionyl-CoA

The journey begins with the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then converted to succinyl-CoA to enter the Krebs cycle. However, for odd-chain fatty acid synthesis, propionyl-CoA directly primes the fatty acid synthase (FAS) complex.[9][11][12][13] This three-carbon primer sets the stage for the sequential addition of two-carbon units, leading to the formation of odd-chain saturated fatty acids.[8]

Elongation of the Acyl Chain

Once primed, the nascent odd-chain acyl-ACP undergoes a series of condensation, reduction, and dehydration reactions, with malonyl-CoA serving as the two-carbon donor in each cycle.[5] This process is catalyzed by the multifunctional FAS enzyme. The primary products are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[5][8] Further elongation to very-long-chain odd-chain fatty acids is carried out by a separate set of enzymes known as elongases (ELOVLs) located in the endoplasmic reticulum.[2][14][15][16]

Introduction of Unsaturation

The final step in the biosynthesis of MUOCFAs is the introduction of a double bond into the saturated odd-chain fatty acyl-CoA. This reaction is catalyzed by fatty acid desaturases (FADS), primarily stearoyl-CoA desaturase (SCD).[14][17] These enzymes are non-heme iron-containing proteins located in the endoplasmic reticulum and require molecular oxygen, NADH, and cytochrome b5.[16][18][19][20] The desaturation typically occurs at the Δ9 position, converting substrates like pentadecanoyl-CoA (15:0) and heptadecanoyl-CoA (17:0) into their monounsaturated counterparts, cis-9-pentadecenoic acid (15:1) and cis-9-heptadecenoic acid (17:1), respectively.

Quantitative Data

The abundance of monounsaturated odd-chain fatty acids can vary significantly depending on the organism, tissue, and metabolic state. The following tables summarize available quantitative data.

Table 1: Relative Abundance of Key Monounsaturated Odd-Chain Fatty Acids in Human Plasma.

| Fatty Acid | Abbreviation | Typical Percentage of Total Plasma Fatty Acids |

| cis-9-Pentadecenoic acid | C15:1 | < 0.1% |

| cis-9-Heptadecenoic acid | C17:1 | 0.1 - 0.5%[1] |

Table 2: Key Enzymes and their Substrates in MUOCFA Biosynthesis.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Location |

| Fatty Acid Synthase | FAS | Propionyl-CoA, Malonyl-CoA, NADPH | Saturated odd-chain acyl-CoAs (e.g., C15:0) | Cytosol |

| Elongase of Very Long Chain Fatty Acids | ELOVL | Saturated odd-chain acyl-CoAs, Malonyl-CoA, NADPH | Longer saturated odd-chain acyl-CoAs (e.g., C17:0) | Endoplasmic Reticulum |

| Stearoyl-CoA Desaturase | SCD (Δ9-desaturase) | Saturated odd-chain acyl-CoAs (e.g., C15:0, C17:0), O2, NADH | Monounsaturated odd-chain acyl-CoAs (e.g., C15:1, C17:1) | Endoplasmic Reticulum |

Experimental Protocols

Accurate quantification and characterization of monounsaturated odd-chain fatty acids require robust experimental protocols. The following sections detail key methodologies.

Lipid Extraction from Biological Samples

A modified Folch or Bligh-Dyer method is commonly employed for total lipid extraction.[21][22]

Protocol:

-

Homogenize the biological sample (e.g., cells, tissue) in a chloroform:methanol mixture (2:1, v/v).

-

Add a known amount of an internal standard (e.g., deuterated C17:1) to the homogenate for quantification.

-

Vortex the mixture vigorously for 2 minutes and incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids in the lipid extract are converted to their more volatile fatty acid methyl esters (FAMEs).[21][23][24]

Protocol:

-

Resuspend the dried lipid extract in 1 mL of 2% sulfuric acid in methanol.

-

Incubate the mixture at 80°C for 1 hour.

-

After cooling to room temperature, add 1.5 mL of water and 1 mL of hexane (B92381).

-

Vortex vigorously to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of FAMEs.[21][25]

Protocol:

-

Inject 1 µL of the FAME extract into the GC-MS system equipped with a suitable capillary column (e.g., a polar biscyanopropyl polysiloxane column).

-

Employ a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

-

The mass spectrometer is used for the identification of individual FAMEs based on their characteristic fragmentation patterns and retention times compared to known standards.

-

Quantify the peak areas of the identified monounsaturated odd-chain fatty acids relative to the internal standard.

Fatty Acid Desaturase Activity Assay

The activity of desaturase enzymes can be measured by monitoring the conversion of a saturated fatty acid substrate to its monounsaturated product.[17]

Protocol:

-

Isolate microsomes from cells or tissues of interest, as they contain the desaturase enzymes.

-

Prepare a reaction mixture containing the microsomal protein, a saturated odd-chain fatty acyl-CoA substrate (e.g., heptadecanoyl-CoA), NADH, and a suitable buffer.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.

-

Acidify the mixture and extract the fatty acids.

-

Prepare FAMEs and analyze by GC-MS to quantify the amount of monounsaturated product formed.

-

Calculate the desaturase activity as the rate of product formation per unit of protein per unit of time.

Conclusion

The biosynthesis of monounsaturated odd-chain fatty acids is a nuanced metabolic pathway with significant biological relevance. A detailed understanding of the enzymes, substrates, and regulatory mechanisms governing this pathway is paramount for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies targeting metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for researchers to explore this exciting and expanding field of study.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.aston.ac.uk [publications.aston.ac.uk]

- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial synthesis of functional odd-chain fatty acids: a review - ProQuest [proquest.com]

- 5. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering propionyl-CoA pools for de novo biosynthesis of odd-chain fatty acids in microbial cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]